2'-Bromo-5'-(dimethylamino)acetophenone
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Overview
Description
2’-Bromo-5’-(dimethylamino)acetophenone is an organic compound with the molecular formula C10H12BrNO. It is a derivative of acetophenone, where the acetyl group is substituted with a bromine atom at the 2’ position and a dimethylamino group at the 5’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5’-(dimethylamino)acetophenone typically involves the bromination of 5’-(dimethylamino)acetophenone. One common method is the use of bromine in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in an organic solvent like ether, and the mixture is cooled in an ice bath to control the reaction rate. The bromine is added gradually to the solution, and the reaction proceeds with the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-5’-(dimethylamino)acetophenone may involve more scalable and efficient methods. For example, a catalyst-free α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte has been reported. This method offers high selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5’-(dimethylamino)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 5’-(dimethylamino)acetophenone, while oxidation with potassium permanganate can produce corresponding carboxylic acids .
Scientific Research Applications
2’-Bromo-5’-(dimethylamino)acetophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Studies: The compound can be used as a probe or reagent in biological assays and studies.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-(dimethylamino)acetophenone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2’-Bromoacetophenone: Lacks the dimethylamino group, making it less versatile in certain reactions.
5’-(Dimethylamino)acetophenone: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2’-Chloro-5’-(dimethylamino)acetophenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2’-Bromo-5’-(dimethylamino)acetophenone is unique due to the presence of both bromine and dimethylamino groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in synthesis, pharmaceuticals, and materials science .
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[2-bromo-5-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)9-6-8(12(2)3)4-5-10(9)11/h4-6H,1-3H3 |
InChI Key |
WFOLHBHLOUCJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N(C)C)Br |
Origin of Product |
United States |
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